molecular formula C8H7N3O B121145 Imidazo[1,2-A]pyridine-8-carboxamide CAS No. 144675-82-1

Imidazo[1,2-A]pyridine-8-carboxamide

Cat. No. B121145
M. Wt: 161.16 g/mol
InChI Key: RTOOXYYLJSASHM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its broad range of applications. It is recognized as a "drug prejudice" scaffold, which means it is a favored structure in drug design because of its potential therapeutic properties. This compound has been found to have applications in various areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor. The imidazo[1,2-a]pyridine scaffold is also present in several marketed preparations, including zolimidine, zolpidem, and alpidem, highlighting its significance in pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been a subject of extensive research. A novel continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid has been developed, which is a significant improvement over traditional in-flask methods. This process has been applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, multistep continuous flow process without isolation of intermediates . Additionally, the stereospecific synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has been achieved using a new Horner–Emmons reagent for the direct incorporation of methyl vinylcarboxamide . Furthermore, efforts have been made to develop new methods for the synthesis of imidazo[1,2-a]pyridines using readily available starting substrates and catalysts under mild reaction conditions, which is crucial for pharmaceutical applications .

Molecular Structure Analysis

The imidazo[1,2-a]pyridine scaffold is a bicyclic system with a bridgehead nitrogen atom. This structure provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes, as demonstrated by the synthesis and characterization of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives such as mesoionic carbenes . The molecular structure of imidazo[1,2-a]pyridine-8-carboxamides has been optimized through structure-activity relationship evaluation, leading to selective inhibitors of Mycobacterium tuberculosis with no activity on either gram-positive or gram-negative pathogens .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are involved in various chemical reactions that enhance their biological activity. The synthesis of imidazo[1,2-a]pyridine derivatives often involves C-H functionalization in the direction of C-S bond formation, which is a key step in enhancing the compound's pharmacological properties . The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications that can lead to the discovery and development of novel therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine-8-carboxamides have been optimized to generate novel antimycobacterial leads. These compounds exhibit excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. For instance, certain derivatives have demonstrated low-micromolar activity against Mycobacterium avium strains and significant activity in a mouse M. avium infection model . The optimization of physicochemical properties is crucial for the development of these compounds as therapeutic agents, as it affects their safety and pharmacokinetic profiles .

Scientific Research Applications

Heterocyclic Scaffold in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a related scaffold to Imidazo[1,2-A]pyridine-8-carboxamide, is a significant heterocyclic nucleus that provides various bioactive molecules. The success of the kinase inhibitor ponatinib has sparked renewed interest in exploring new derivatives containing this framework for potential therapeutic applications. The review by Garrido et al. (2021) emphasizes the importance of structure-activity relationships (SAR) in medicinal chemistry, offering a comprehensive survey of the scaffold’s evolution and applications (Garrido et al., 2021).

Therapeutic Agents in Medicinal Chemistry

Imidazo[1,2-a]pyrimidine and its derivatives, closely related to Imidazo[1,2-A]pyridine-8-carboxamide, have seen extensive synthesis and research from 2000 to 2021. These compounds have diverse applications ranging from biological activities to secondary applications such as corrosion inhibition. The extensive review by Kobak and Akkurt (2022) provides detailed insights into the synthesis of this heterocyclic moiety and its various applications, demonstrating the scaffold’s versatility and utility in medicinal chemistry (Kobak & Akkurt, 2022).

Optical Sensors and Biological Applications

Compounds with heteroatoms, including imidazo[1,2-A]pyridine-8-carboxamide derivatives, are crucial in organic chemistry due to their applications in creating optical sensors and biological functionalities. Pyrimidine derivatives, in particular, exhibit remarkable sensing capabilities and have diverse biological and medicinal applications. The review by Jindal and Kaur (2021) offers an inclusive anthology covering the development of pyrimidine-based optical sensors and their extensive biological applications, highlighting the compound’s significance in both sensor technology and medicinal chemistry (Jindal & Kaur, 2021).

Antibacterial Agents

Imidazopyridine-based derivatives, including Imidazo[1,2-A]pyridine-8-carboxamide, are known for their wide range of pharmacological activities. These compounds are particularly significant in combating bacterial infections and antibiotic resistance, which are major concerns in the 21st century. Sanapalli et al. (2022) discuss the synthesis and antibacterial profiles of Imidazopyridine-based derivatives, shedding light on their potential as novel antibacterial agents and their structure-activity relationship, which could pave the way for developing new antibacterial drugs with enhanced efficacy and fewer side effects (Sanapalli et al., 2022).

Safety And Hazards

Imidazo[1,2-A]pyridine-8-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOOXYYLJSASHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601330
Record name Imidazo[1,2-a]pyridine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyridine-8-carboxamide

CAS RN

144675-82-1
Record name Imidazo[1,2-a]pyridine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Kamal, V Devaiah, KL Reddy, Rajendar… - Journal of …, 2007 - ACS Publications
A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives, imidazo[1,2-a]pyridine-8-carboxamides, has been developed. They were obtained by …
Number of citations: 2 pubs.acs.org
AS Felts, AL Rodriguez, RD Morrison… - Bioorganic & medicinal …, 2017 - Elsevier
Based on a hypothesis that an intramolecular hydrogen bond was present in our lead series of picolinamide mGlu 5 NAMs, we reasoned that an inactive nicotinamide series could be …
Number of citations: 9 www.sciencedirect.com
S Boppana, NS Pagadala… - International Journal of …, 2009 - researchgate.net
Abstract Structure-based generation of a novel series of AchE inhibitors were carried out with crystal structure of acetylcholine esterase complexed with choline (PDB: 2HA3) obtained …
Number of citations: 1 www.researchgate.net
MF Proenca, M Costa - Tetrahedron, 2010 - Elsevier
The chromeno-imidazo[1,2-a]pyridine scaffold was generated in an one pot condensation/cyclization reaction involving a salicylaldehyde and 1-(cyanomethyl)pyridinium chloride, in …
Number of citations: 28 www.sciencedirect.com
RS Sonawane, M SHIRSAT, SR Patil… - Asian Journal of …, 2020 - researchgate.net
CID data base were explored considering AZD0865 as standard and docked in proton pump ATPase pocket (PDB ID: 4ux2) to find out novel imidazopyridine derivatives as proton …
Number of citations: 2 www.researchgate.net
GS Mani, SP Shaik, Y Tangella, S Bale… - Organic & …, 2017 - pubs.rsc.org
A facile and efficient metal-free, one-pot, three component synthetic protocol has been developed for the synthesis of medicinally important substituted imidazo[1,2-a]pyridines via the …
Number of citations: 36 pubs.rsc.org
M Qin, Q Cao, S Zheng, Y Tian, H Zhang… - Journal of Medicinal …, 2019 - ACS Publications
Inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction using small-molecule inhibitors is an emerging immunotherapeutic approach. A …
Number of citations: 64 pubs.acs.org
R Nirogi, AR Mohammed, AK Shinde… - Journal of Medicinal …, 2018 - ACS Publications
Alzheimer’s disease (AD) is a neurodegenerative disorder that has a higher prevalence and incidence in people older than 60 years. The need for improved AD therapies is unmet as …
Number of citations: 28 pubs.acs.org
SH Reich, PA Sprengeler, GG Chiang… - Journal of medicinal …, 2018 - ACS Publications
Dysregulated translation of mRNA plays a major role in tumorigenesis. Mitogen-activated protein kinase interacting kinases (MNK)1/2 are key regulators of mRNA translation integrating …
Number of citations: 125 pubs.acs.org
DP Becker, DL Flynn, AE Moormann… - Journal of medicinal …, 2006 - ACS Publications
A series of pyrrolizidine esters, amides, and ureas was prepared and tested for 5-HT 4 and 5-HT 3 receptor binding, 5-HT 4 receptor agonism in the rat tunica muscularis mucosae (TMM…
Number of citations: 49 pubs.acs.org

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